molecular formula C18H22N4O2S2 B2412581 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392299-99-9

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2412581
CAS No.: 392299-99-9
M. Wt: 390.52
InChI Key: PVYGZKABUOZUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a molecule of significant interest due to its potential applications in various scientific fields. The structure comprises a thiadiazole ring linked to a quinoline moiety through a thioether bond, and it features functional groups that suggest reactivity and specificity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis typically begins with the preparation of the 1,3,4-thiadiazole ring, which involves cyclization reactions of thiosemicarbazide with carboxylic acid derivatives.

  • Step 2: The 3,4-dihydroquinoline moiety is synthesized through a Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene.

  • Step 3: These two intermediates are then coupled through a thioether linkage, often using thiol-ene click chemistry under mild conditions.

  • Step 4: Finally, the 3-methylbutanamide group is introduced through standard amide bond formation techniques using coupling reagents such as EDC or HATU.

Industrial Production Methods:

  • Industrial production of this compound would involve optimizing each step of the synthesis for scale, purity, and yield.

  • Automated continuous flow reactors might be employed to ensure precise reaction conditions and consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The quinoline ring can undergo oxidation, typically with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound might involve the thiadiazole ring, which can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The functional groups on the thiadiazole and quinoline rings allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used:

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), Electrophiles (e.g., alkyl halides, acyl halides)

Major Products Formed:

  • Oxidized quinoline derivatives

  • Reduced thiadiazole or quinoline derivatives

  • Substituted thiadiazole and quinoline compounds

Scientific Research Applications

The compound has broad applications across various scientific fields:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules, owing to its multiple functional groups.

  • Biology: Serves as a tool for studying the interactions of thiadiazole and quinoline derivatives with biological macromolecules.

  • Medicine: Potential therapeutic applications due to its likely interaction with enzymes and receptors.

  • Industry: Possible use as a component in materials science, including polymers and nanomaterials.

Mechanism of Action

Mechanism and Molecular Targets:

  • The compound interacts with specific proteins and enzymes, possibly inhibiting or modifying their activity through covalent or non-covalent interactions.

  • The quinoline moiety is known for its ability to intercalate with DNA, while the thiadiazole ring might interact with metal ions or amino acid residues in proteins.

Pathways Involved:

  • Signal transduction pathways

  • Enzymatic reaction pathways

  • DNA synthesis and repair pathways

Comparison with Similar Compounds

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be compared with other quinoline-thiadiazole derivatives.

  • Compounds like N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-2-oxoacetamide and N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-3-methylpentanamide .

Uniqueness:

  • The unique combination of functional groups and the specific structure of the compound confer distinct biological activities and chemical reactivity.

  • Its specific mechanism of action and pathways differentiate it from other thiadiazole and quinoline derivatives, highlighting its potential for targeted applications in research and industry.

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Structural Overview

The compound features a complex structure characterized by a thiadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is C20H25N5O4S3C_{20}H_{25}N_{5}O_{4}S_{3} with a molecular weight of 495.6 g/mol . Its unique configuration allows it to interact with various biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : The most active compounds exhibited IC50 values in the range of 0.084 to 0.34 mmol/L.
  • A549 (lung cancer) : IC50 values were reported as low as 0.034 mmol/L for certain derivatives .

Table 1 summarizes the cytotoxic activity of selected thiadiazole derivatives:

CompoundCell LineIC50 (mmol/L)
Compound AMCF-70.084 ± 0.020
Compound BA5490.034 ± 0.008
Compound CHCT1160.74 - 10.0

The mechanism by which this compound exerts its effects likely involves multiple pathways:

  • Molecular Targets : The compound may inhibit or modulate the activity of specific enzymes or receptors involved in cell proliferation and survival.
  • Pathways Involved : It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Thiadiazole Derivatives : A comprehensive review indicated that derivatives with varied substitutions on the thiadiazole ring showed promising anticancer activity against multiple cell lines including MCF-7 and A549 .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the thiadiazole scaffold significantly influence biological activity, suggesting that careful design can enhance efficacy against specific cancer types .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGZKABUOZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.